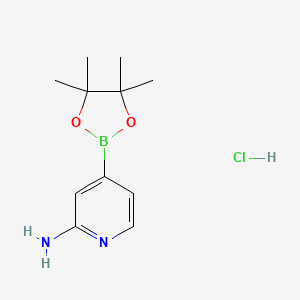

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

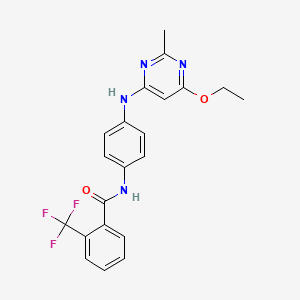

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride” seems to be a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

Boronic esters like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of this compound is likely to contain a pyridine ring attached to a boronic ester. The boronic ester part of the molecule is likely to be a tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis

As mentioned earlier, boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . They can react with various organic compounds in the presence of a palladium catalyst to form new carbon-carbon bonds .Aplicaciones Científicas De Investigación

Catalytic Enantioselective Processes

A significant application involves catalytic enantioselective processes. Huang, Ortiz-Marciales, and Hughes (2011) detailed the preparation of enantioselective compounds through borane reduction of benzyl oximes, using related boronic ester intermediates. This methodology is pivotal for generating chiral amines, a crucial building block in pharmaceutical synthesis and material science, demonstrating the versatility and importance of boronic esters in asymmetric synthesis (Huang et al., 2011).

Synthesis and Structural Analysis

P.-Y. Huang et al. (2021) conducted a study on boric acid ester intermediates, including the synthesis of compounds featuring the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl motif. Through a three-step substitution reaction, they obtained compounds confirmed by various spectroscopic techniques and X-ray diffraction, further subjected to DFT and molecular electrostatic potential analyses. This research underscores the compound's role in developing intermediates for more complex molecular architectures, contributing to the fields of molecular design and material science (P.-Y. Huang et al., 2021).

Material Science and Luminescent Properties

In the realm of materials science, Cheon et al. (2005) explored the synthesis of copolymers utilizing a compound with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group for Suzuki coupling reactions. These copolymers exhibited unique absorption and photoluminescence properties, suggesting potential applications in optoelectronic devices and sensors. This study illustrates the utility of boron-containing compounds in developing new materials with tailored optical properties (Cheon et al., 2005).

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2.ClH/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8;/h5-7H,1-4H3,(H2,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJHHXQSYAICJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856841.png)

![(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2856842.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2856844.png)

![4-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2856846.png)

![2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2856847.png)

![[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2856848.png)

![Methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856850.png)

![2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione](/img/structure/B2856851.png)

![N-(benzo[d]thiazol-2-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2856861.png)

![4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine](/img/structure/B2856863.png)